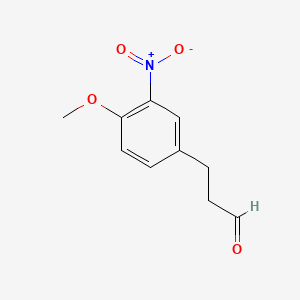

3-(4-Methoxy-3-nitrophenyl)propanal

CAS No.:

Cat. No.: VC20445493

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO4 |

|---|---|

| Molecular Weight | 209.20 g/mol |

| IUPAC Name | 3-(4-methoxy-3-nitrophenyl)propanal |

| Standard InChI | InChI=1S/C10H11NO4/c1-15-10-5-4-8(3-2-6-12)7-9(10)11(13)14/h4-7H,2-3H2,1H3 |

| Standard InChI Key | KEZQPLCUWKAVCZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CCC=O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Physicochemical Properties

3-(4-Methoxy-3-nitrophenyl)propanal (CAS 20401-88-1) has the molecular formula C₁₀H₁₁NO₄ and a molar mass of 209.20 g/mol . The compound features a propanal chain (-CH₂-CH₂-CHO) attached to a 4-methoxy-3-nitrophenyl group. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 1.28 g/cm³ (estimated) | |

| LogP (Partition Coefficient) | 1.42 (predicted) |

The SMILES notation for the compound is COC1=CC(=C(C=C1)[N+](=O)[O-])CCC=O, and its InChIKey is ZOXCMZXXNOSBHU-UHFFFAOYSA-N . The nitro group at the 3-position and methoxy at the 4-position create electronic effects that influence reactivity, particularly in electrophilic substitution and reduction reactions.

Spectroscopic Data

While experimental spectroscopic data for 3-(4-methoxy-3-nitrophenyl)propanal is limited in publicly available literature, analogs such as 3-(4-methoxyphenyl)propanal provide insights . Key spectral features anticipated include:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1250 cm⁻¹ (C-O methoxy stretch) .

-

¹H NMR: A triplet at δ 9.6–9.8 ppm (aldehyde proton), multiplets between δ 7.0–8.0 ppm (aromatic protons), and a singlet at δ 3.8–3.9 ppm (methoxy group) .

Synthesis and Process Optimization

Nitration of 3-(4-Methoxyphenyl)propanal

| Parameter | Value |

|---|---|

| Yield Improvement | 59% (vs. previous methods) |

| Waste Reduction | 40% |

| Reaction Temperature | 0–5°C |

This approach, adapted from the nitration of 4-(4-methoxyphenyl)morpholine , demonstrates scalability and reproducibility, critical for industrial applications.

Alternative Synthetic Routes

While direct nitration is predominant, alternative strategies include:

-

Friedel-Crafts Acylation: Using propanal derivatives and nitro-substituted methoxybenzenes, though this method risks regioselectivity issues .

-

Reductive Amination: Converting nitro precursors to amino intermediates, followed by oxidation to the aldehyde .

Applications in Pharmaceutical Synthesis

Role as a Synthetic Intermediate

3-(4-Methoxy-3-nitrophenyl)propanal’s aldehyde group facilitates condensations to form Schiff bases or heterocycles. For example:

-

Anticancer Agents: Structural analogs with nitro groups exhibit microtubule-destabilizing activity, as seen in (E)-N-aryl-2-arylethenesulfonamides .

-

Anti-inflammatory Drugs: Similar propanal derivatives serve as precursors to metabolites like 4'-hydroxy flurbiprofen .

Case Study: Analgesic Development

A related compound, 2-(2-fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal, is an intermediate in synthesizing 4'-hydroxy flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) metabolite . This underscores the potential of 3-(4-methoxy-3-nitrophenyl)propanal in designing NSAID derivatives.

Future Directions and Research Gaps

Catalytic Nitration Methods

Exploring heterogeneous catalysts (e.g., zeolites) could enhance nitro group regioselectivity and reduce sulfuric acid usage .

Biomedical Applications

Despite limited direct studies, the compound’s structural similarity to bioactive molecules warrants investigation into:

-

Antimicrobial Activity: Nitro groups often enhance efficacy against resistant pathogens.

-

Prodrug Design: Aldehyde moieties enabling targeted drug delivery via pH-sensitive linkages.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume